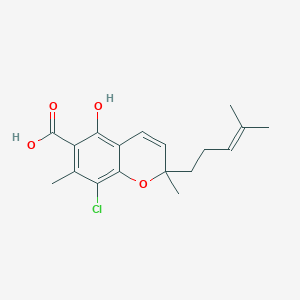
1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine is a naturally occurring lysophospholipid and an analog of plasmalogen lysophosphatidylethanolamine . It is a zwitterionic compound obtained by the transfer of a proton from the amino to the phosphate group . This compound is known for its role in various biological processes, including cell signaling and membrane dynamics .
Preparation Methods
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine can be synthesized through several methods. One common synthetic route involves the reaction of oleic acid with phosphatidylethanolamine under specific conditions . The reaction typically requires a catalyst and is carried out under nitrogen protection to prevent oxidation . Industrial production methods often involve the extraction and purification of the compound from natural sources, such as animal tissues .
Chemical Reactions Analysis
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like chloroform and methanol, and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions include oxidized or reduced derivatives of the original compound .
Scientific Research Applications
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine involves its interaction with specific molecular targets and pathways. It induces transient increases in intracellular calcium levels by activating lysophosphatidic acid receptors . This activation leads to downstream signaling events that modulate various cellular processes, including inflammation and metabolism .
Comparison with Similar Compounds
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine can be compared with other similar lysophospholipids, such as:
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate: This compound also contains an oleoyl group but differs in its phosphate group structure.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine: Similar in structure but contains a choline group instead of ethanolamine.
The uniqueness of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine lies in its specific interaction with lysophosphatidic acid receptors and its role in modulating intracellular calcium levels .
Properties
CAS No. |
89576-29-4 |
|---|---|
Molecular Formula |
C23H46NO7P |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1 |
InChI Key |
PYVRVRFVLRNJLY-MZMPXXGTSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)

![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)




![[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1241314.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)

